![molecular formula C10H13N3O2S B6600708 tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate CAS No. 1056983-22-2](/img/structure/B6600708.png)
tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate (TBC) is an organic compound that has been widely studied for its potential applications in medicinal and scientific research. TBC is a powerful inhibitor of cyclooxygenase (COX)-2, an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. It has been used in numerous studies to investigate the role of COX-2 in inflammation and other biological processes. TBC has also been used in the synthesis of various compounds, including drugs, and in the development of new materials.
Applications De Recherche Scientifique
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used in numerous scientific research studies. It has been used to investigate the role of COX-2 in inflammation and other biological processes. It has also been used to study the effects of drugs on cyclooxygenase activity and to investigate the role of COX-2 in cancer cell growth. Additionally, tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used in the synthesis of various compounds, including drugs, and in the development of new materials.
Mécanisme D'action
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate works by inhibiting the activity of cyclooxygenase (COX)-2, an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. It binds to the active site of the enzyme, blocking its activity and preventing the formation of prostaglandins. This inhibition of COX-2 activity leads to a decrease in inflammation and other related symptoms.
Biochemical and Physiological Effects
tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been shown to have anti-inflammatory properties. It has been used in numerous studies to investigate the role of COX-2 in inflammation and other biological processes. Additionally, tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used to study the effects of drugs on cyclooxygenase activity and to investigate the role of COX-2 in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has several advantages for use in laboratory experiments. It is a potent inhibitor of COX-2, making it useful for studying the role of the enzyme in inflammation and other biological processes. Additionally, it is relatively easy to synthesize, making it a convenient and cost-effective choice for laboratory experiments. However, tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate is not suitable for use in clinical trials as it has not been approved for use in humans.
Orientations Futures
There are numerous potential future directions for research involving tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate. These include further investigation of the role of COX-2 in inflammation and other biological processes, as well as the development of new compounds and materials based on the compound. Additionally, research could be conducted into the potential therapeutic benefits of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate and its use in clinical trials. Finally, research could be conducted into the potential toxic effects of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate and its use in laboratory experiments.
Méthodes De Synthèse
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate can be synthesized through a variety of methods. One method involves the reaction of tert-butyl isocyanate with 1-chloro-2-methyl-1,3-thiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction results in the formation of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate.
Propriétés
IUPAC Name |
tert-butyl N-imidazo[2,1-b][1,3]thiazol-6-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-7-6-13-4-5-16-8(13)11-7/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCZDUHDIVYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CSC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

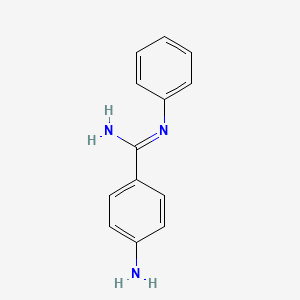
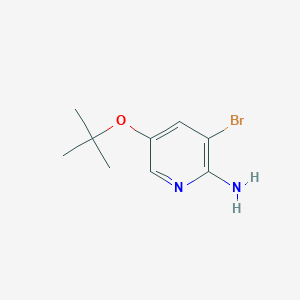
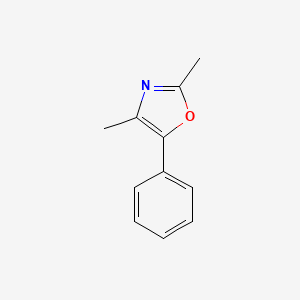
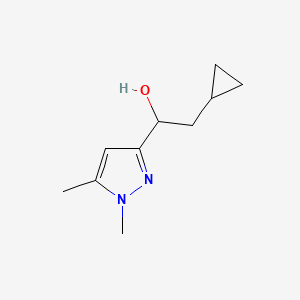
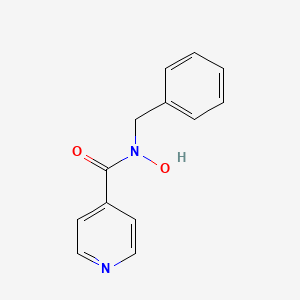

![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)
![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)
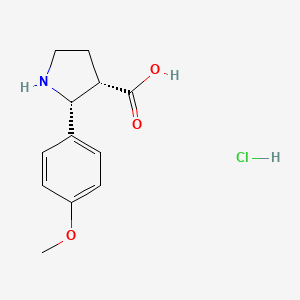
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
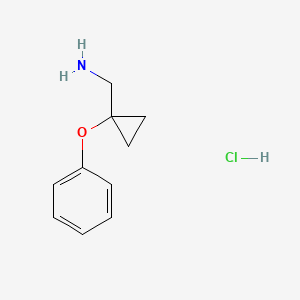
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)